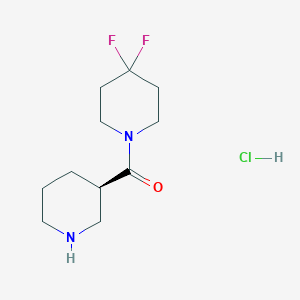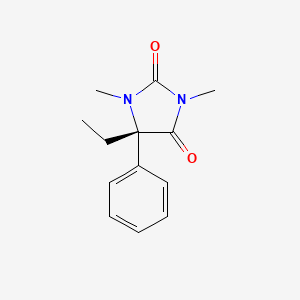
(5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by its unique structure, which includes an ethyl group, two methyl groups, and a phenyl group attached to the imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of N-ethyl-N-methylurea with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically obtained through crystallization and subsequent drying.
Análisis De Reacciones Químicas
Types of Reactions
(5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can be further utilized in different chemical applications.
Aplicaciones Científicas De Investigación
(5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (5S)-5-methyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione
- (5S)-5-ethyl-1,3-dimethyl-5-(4-methylphenyl)imidazolidine-2,4-dione
- (5S)-5-ethyl-1,3-dimethyl-5-(4-chlorophenyl)imidazolidine-2,4-dione
Uniqueness
(5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
(5S)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O2/c1-4-13(10-8-6-5-7-9-10)11(16)14(2)12(17)15(13)3/h5-9H,4H2,1-3H3/t13-/m0/s1 |
Clave InChI |
UOKWEFNDJRRNST-ZDUSSCGKSA-N |
SMILES isomérico |
CC[C@@]1(C(=O)N(C(=O)N1C)C)C2=CC=CC=C2 |
SMILES canónico |
CCC1(C(=O)N(C(=O)N1C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


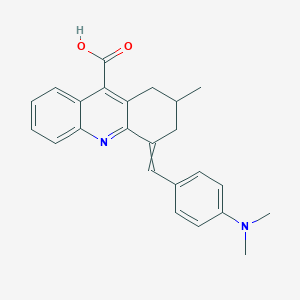

![4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline](/img/structure/B13722461.png)
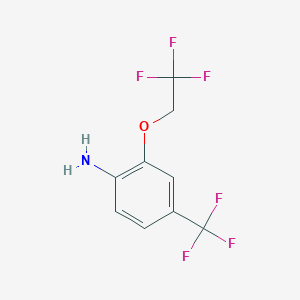
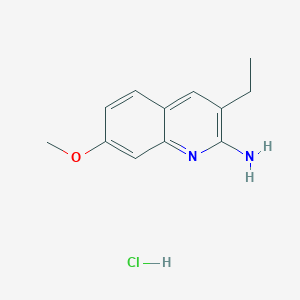
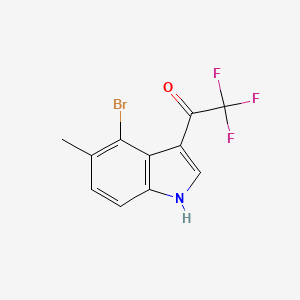
![2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13722484.png)
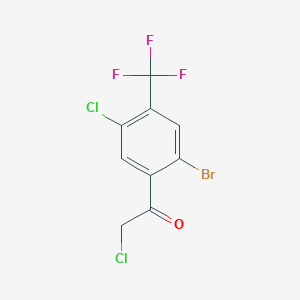

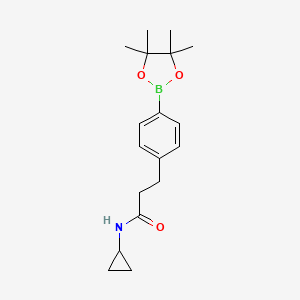
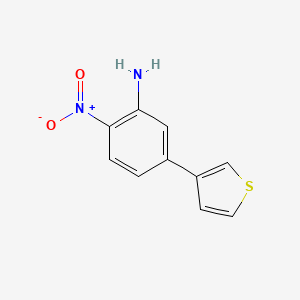
![Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13722517.png)
![(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid](/img/structure/B13722525.png)
